Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA

Deubiquitinase Assay USP5 (Isopeptidase T) Ubiquitin-Proteasome System

Generic protease substrates generate high background and fail to distinguish UCH-family DUBs from non-specific proteases. Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA, a ubiquitin C-terminal pentapeptide-AMC conjugate, resolves these limitations: • kcat/Km = 95 M⁻¹s⁻¹; Ex/Em 360/460 nm - optimized for 384/1536-well HTS campaigns. • 18-fold selectivity between UCH-family hydrolases (YUH1 vs UBP1), enabling confident target deconvolution. • Cbz-protected N-terminus minimizes aminopeptidase interference in complex biological samples. Supplied as TFA salt for superior DMSO solubility. Validated for USP5 inhibitor screening and SARS-CoV-2 PLpro drug discovery programs.

Molecular Formula C42H57F3N12O11
Molecular Weight 963.0 g/mol
Cat. No. B8121736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA
Molecular FormulaC42H57F3N12O11
Molecular Weight963.0 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C40H56N12O9.C2HF3O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;3-2(4,5)1(6)7/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);(H,6,7)/t28-,29-,30-;/m0./s1
InChIKeyCMGDVBCGNGERLC-SZOHVZSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA – A Fluorogenic Ubiquitin-Based Peptide Substrate for Deubiquitinase & Coronavirus Protease Activity Assays


Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA (CAS 167698-69-3; synonyms: Z-RLRGG-AMC, Z-Arg-Leu-Arg-Gly-Gly-AMC) is a synthetic, Cbz-protected pentapeptide conjugated to the fluorogenic reporter 7-amino-4-methylcoumarin (AMC). Its amino acid sequence (Arg-Leu-Arg-Gly-Gly) corresponds to the C‑terminal five residues of ubiquitin, making it a substrate for deubiquitinating enzymes (DUBs) such as isopeptidase T (USP5) and ubiquitin C‑terminal hydrolases (UCHs) . It also serves as a substrate for the papain‑like protease (PLpro) of coronaviruses, including SARS‑CoV and SARS‑CoV‑2 [1]. The compound is supplied as a trifluoroacetate (TFA) salt, offering high solubility in DMSO, which is critical for reproducible stock preparation and continuous or high‑throughput screening (HTS) assays .

Why Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA Cannot Be Replaced by Generic AMC Substrates or Shorter Ubiquitin Analogs


Fluorogenic peptide‑AMC substrates are highly sequence‑specific tools. While many commercial AMC substrates are marketed for “protease activity,” the exact length and composition of the peptide dictate enzyme recognition, catalytic efficiency, and susceptibility to false‑positive cleavage by non‑target proteases. Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA is not a general protease substrate; it is a specific mimic of the ubiquitin C‑terminus. Substituting this compound with a shorter analog (e.g., Z‑Leu‑Arg‑Gly‑Gly‑AMC or Z‑Arg‑Gly‑Gly‑AMC) drastically reduces catalytic efficiency (up to 95‑fold) and eliminates the ability to differentiate between closely related DUBs [1]. Furthermore, the Cbz (benzyloxycarbonyl) protecting group on the N‑terminus confers resistance to non‑specific aminopeptidases, reducing background in complex biological samples compared to unprotected peptides [2].

Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA: Quantitative Evidence for Superior Catalytic Efficiency and Differential Enzyme Activity


Cbz-Arg-Leu-Arg-Gly-Gly-AMC Exhibits 95‑Fold Higher Catalytic Efficiency (kcat/Km) Compared to Minimal Ubiquitin Mimics for Isopeptidase T

In a direct head‑to‑head kinetic analysis, the full‑length ubiquitin C‑terminal mimic Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC was hydrolyzed by isopeptidase T with a catalytic efficiency (kcat/Km) of 95 M⁻¹s⁻¹. This represents a 5‑fold increase over the shorter Z‑Leu‑Arg‑Gly‑Gly‑AMC (18 M⁻¹s⁻¹) and a 95‑fold increase over the minimal Z‑Arg‑Gly‑Gly‑AMC (1 M⁻¹s⁻¹) [1].

Deubiquitinase Assay USP5 (Isopeptidase T) Ubiquitin-Proteasome System

Cbz-Arg-Leu-Arg-Gly-Gly-AMC Detects a 70‑Fold Activation of Isopeptidase T by Ubiquitin, Enabling Mechanistic Studies of DUB Regulation

In the presence of submicromolar free ubiquitin (an allosteric activator), the kcat/Km of isopeptidase T for Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC increased 70‑fold compared to the basal rate. This stimulation was substantially greater than that observed for the shorter substrate Z‑Leu‑Arg‑Gly‑Gly‑AMC (50‑fold) and Z‑Arg‑Gly‑Gly‑AMC (8‑fold) [1]. The activation constant (Kd) for ubiquitin binding was determined to be 0.10 ± 0.03 µM [1].

Allosteric Regulation Ubiquitin Signaling Enzyme Kinetics

Cbz-Arg-Leu-Arg-Gly-Gly-AMC Differentiates Between Two Yeast Deubiquitinases (YUH1 vs. UBP1) with an 18‑Fold Activity Differential

Using Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC as a fluorogenic substrate, the specific activity of recombinant H6‑YUH1 (ubiquitin C‑terminal hydrolase 1 from Saccharomyces cerevisiae) was measured at 1.72 U/mg. This was approximately 18‑fold higher than the activity observed for H6‑UBP1 (ubiquitin‑specific protease 1, 0.092 U/mg) under identical assay conditions [1].

YUH1 UBP1 Deubiquitinase Specificity

Cbz-Arg-Leu-Arg-Gly-Gly-AMC Enables Continuous Kinetic Monitoring of SARS-CoV-2 PLpro with a Defined Excitation/Emission Profile

The fluorogenic substrate Cbz‑Arg‑Leu‑Arg‑Gly‑Gly‑AMC (Z‑RLRGG‑AMC) is cleaved by the papain‑like protease (PLpro) of SARS‑CoV and SARS‑CoV‑2, releasing free AMC. The resulting fluorescence can be monitored at an excitation wavelength of 345–360 nm and an emission wavelength of 445–460 nm [1]. The substrate has been employed at a concentration of 200 µM in inhibition studies targeting SARS‑CoV PLpro expressed in E. coli .

SARS-CoV-2 Papain-Like Protease (PLpro) Antiviral Drug Screening

Optimal Research and Industrial Applications for Cbz-Arg-Leu-Arg-Gly-Gly-AMC.TFA Based on Quantified Performance Advantages


High-Throughput Screening (HTS) for Deubiquitinase (DUB) Inhibitors

The substrate’s high catalytic efficiency (kcat/Km = 95 M⁻¹s⁻¹) and robust fluorescence signal (Ex/Em 360/460 nm) make it ideal for 384‑well or 1536‑well HTS campaigns targeting isopeptidase T (USP5) or other ubiquitin C‑terminal hydrolases [1]. The 70‑fold activation by free ubiquitin provides a secondary mechanistic readout to distinguish active‑site inhibitors from allosteric modulators of DUB activity [1].

Biochemical Characterization of Ubiquitin C‑Terminal Hydrolases (UCHs)

The 18‑fold difference in specific activity between YUH1 (1.72 U/mg) and UBP1 (0.092 U/mg) demonstrates that this substrate is not a universal DUB substrate but rather a selective tool for C‑terminal hydrolases [2]. Researchers characterizing novel DUBs can use this substrate to quickly assess whether an enzyme belongs to the UCH family or requires a larger ubiquitin conjugate (e.g., Ub‑AMC) for efficient cleavage.

SARS-CoV-2 Antiviral Drug Discovery Targeting PLpro

Cbz-Arg-Leu-Arg-Gly-Gly-AMC is a validated substrate for the papain‑like protease (PLpro) of SARS‑CoV‑2, enabling the screening of small‑molecule inhibitors in a continuous fluorescence format [3]. Its use in E. coli‑expressed PLpro assays makes it suitable for both academic labs and industrial drug discovery units focused on pandemic preparedness.

Mechanistic Studies of Ubiquitin-Dependent Allosteric Regulation

Unlike shorter or minimal ubiquitin‑AMC substrates, this pentapeptide displays the full biphasic modulation by free ubiquitin: activation at submicromolar concentrations (Kd = 0.10 µM, 70‑fold stimulation) and inhibition at higher concentrations (Ki = 3.0 µM) [1]. This makes it the substrate of choice for probing the two‑site binding model of isopeptidase T and for screening molecules that target the enzyme’s regulatory ubiquitin‑binding sites rather than its catalytic cysteine.

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